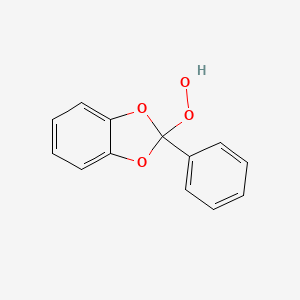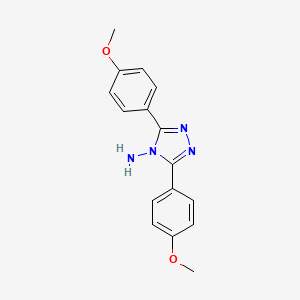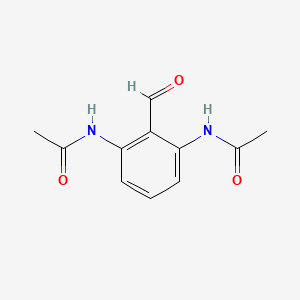
3'-Fluoro-4'-methyl-4-octyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, and an octyl chain attached to a tetrahydro-biphenyl core. The unique structural features of this compound make it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile, such as bromine or chlorine.
Free Radical Bromination: This reaction occurs at the benzylic position, where a hydrogen atom is replaced by a bromine atom through a free radical mechanism.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and chlorine (Cl2), with catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Free Radical Bromination: N-Bromosuccinimide (NBS) is a common reagent used in the presence of light or a radical initiator.
Major Products
Electrophilic Aromatic Substitution: The major products are halogenated biphenyl derivatives.
Free Radical Bromination: The major product is the brominated biphenyl derivative.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may interact with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Octylbiphenyl: A biphenyl derivative with an octyl chain but lacking the fluorine and methyl groups.
4-Methylbiphenyl: A biphenyl derivative with a methyl group but lacking the fluorine and octyl chain.
4-Fluorobiphenyl: A biphenyl derivative with a fluorine atom but lacking the methyl and octyl groups.
Uniqueness
3’-Fluoro-4’-methyl-4-octyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the combination of its fluorine, methyl, and octyl substituents, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
90956-60-8 |
|---|---|
Molekularformel |
C21H31F |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-fluoro-1-methyl-4-(4-octylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C21H31F/c1-3-4-5-6-7-8-9-18-11-14-19(15-12-18)20-13-10-17(2)21(22)16-20/h10,13-14,16,18H,3-9,11-12,15H2,1-2H3 |
InChI-Schlüssel |
GUVBSKRNJHZHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CCC(=CC1)C2=CC(=C(C=C2)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



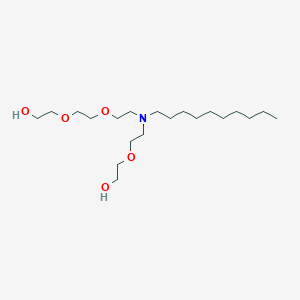
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)
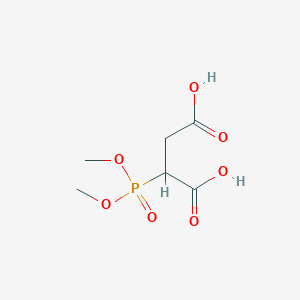


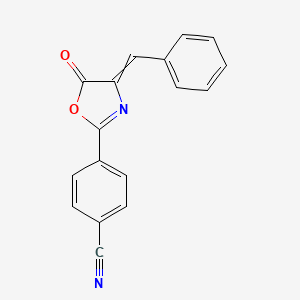

![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
